molecular formula Cd3As2 B082350 砷化镉 CAS No. 12006-15-4

砷化镉

货号 B082350
CAS 编号: 12006-15-4
分子量: 487.1 g/mol
InChI 键: FSIONULHYUVFFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

Cadmium arsenide films have been successfully synthesized using methods such as non-reactive high-frequency magnetron sputtering in an argon atmosphere. The synthesis process and subsequent annealing in an argon atmosphere play a crucial role in determining the crystallinity, stoichiometry, and overall quality of the Cd3As2 films. Different substrates, such as silicon, sapphire, and strontium titanate, have been used, with the substrate material significantly affecting the film's structural and compositional characteristics (Kochura et al., 2023).

Molecular Structure Analysis

The point group symmetry and crystal structure of cadmium arsenide have been subjects of extensive investigation. Convergent beam electron diffraction (CBED) techniques have confirmed that Cd3As2 belongs to the tetragonal 4/mmm point group, which is centrosymmetric. This finding is critical for understanding the material's topological properties and its classification as either a Dirac or Weyl semimetal, depending on the arrangement of Cd vacancies and the presence of an inversion center in its structure (Kim et al., 2019).

Chemical Reactions and Properties

Cadmium arsenide's interaction with other elements and compounds, particularly its co-adsorption and co-precipitation with arsenate and cadmium on goethite, sheds light on its chemical behavior. The formation of ternary surface complexes has been observed, indicating a mechanism that could influence the mobility and bioavailability of cadmium and arsenic in environmental contexts. This behavior is essential for understanding the environmental impact and remediation strategies for cadmium and arsenic contamination (Jiang et al., 2013).

Physical Properties Analysis

The physical properties of cadmium arsenide, particularly its high electron mobility and the influence of various deposition conditions on its electrical characteristics, have been a focus of research. Studies on the resistivity measurements and the effects of film thickness, deposition rate, and substrate temperature provide valuable insights into optimizing Cd3As2 for electronic applications. The observed behavior under different electric fields and temperatures contributes to a deeper understanding of the material's potential in high-speed electronics and other device applications (Din & Gould, 1999; 2006).

Chemical Properties Analysis

The chemical properties of cadmium arsenide, especially in relation to arsenic and cadmium toxicity, have been examined to understand its environmental impact and potential health risks. The mechanisms of uptake and detoxification in plants, for instance, provide insights into the environmental cycling and bioavailability of cadmium and arsenic. Understanding these mechanisms is crucial for assessing the risks associated with cadmium arsenide in various environmental and biological contexts (Verbruggen, Hermans, & Schat, 2009).

科学研究应用

Topological Semimetal

  • Field : Material Science, Physics
  • Application : Cd3As2 is a 3D topological semimetal, positioned as a bulk analogue of graphene . It has a negative magnetoresistance (NMR) and superconductivity .
  • Method : The conduction band and valence band of cadmium arsenide have a linear dispersion law and touch each other in the 3D Brillouin zone to form Dirac points . A magnetic field transforms the Weyl semimetal, generating NMR and giving rise to superconducting properties .
  • Results : The unique properties position Cd3As2 among the major semiconductors of the AII BV family .

Infrared Detectors

  • Field : Optics, Electronics
  • Application : Cadmium arsenide is used in infrared detectors using the Nernst effect .

Thin-Film Dynamic Pressure Sensors

  • Field : Electronics, Sensor Technology
  • Application : Cadmium arsenide is used in thin-film dynamic pressure sensors .

Magnetoresistors

  • Field : Electronics, Material Science
  • Application : Cadmium arsenide can be used to make magnetoresistors .

Photodetectors

  • Field : Optics, Electronics
  • Application : Cadmium arsenide is used in photodetectors .

Dopant for HgCdTe

  • Field : Material Science, Electronics
  • Application : Cadmium arsenide can be used as a dopant for HgCdTe .

Thermoelectric Applications

  • Field : Material Science, Energy
  • Application : Cd3As2 has potential applications in thermoelectric devices due to its high electron mobility .

Infrared Optical Windows

  • Field : Optics, Electronics
  • Application : Cadmium arsenide can be used in the fabrication of optical windows for infrared cameras, thermal imaging systems, and spectroscopy instruments .

Quantum Oscillations

  • Field : Quantum Physics
  • Application : Cadmium Arsenide shows very strong quantum oscillations in resistance even at the relatively high temperature of 100K . This makes it useful for testing cryomagnetic systems as the presence of such a strong signal is a clear indicator of function .

Sample Forms

  • Field : Material Science
  • Application : Cadmium Arsenide provides a multiplicity of sample forms: bulk or needle-like crystals, thin films, microplatelets, and nanowires .

安全和危害

Cadmium Arsenide is toxic if swallowed, in contact with skin or if inhaled . It may cause cancer, damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Thin films promise new opportunities for the manipulation of surface states of topological semimetals with the potential to realize new states that cannot be obtained in bulk materials . The high degree of tunability available in epitaxial cadmium arsenide heterostructures can thus be used to fine-tune the 2D TI, which is essential for future topological devices .

属性

InChI

InChI=1S/2As.3Cd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIONULHYUVFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]=[Cd].[As]=[Cd].[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd3As2, As2Cd3
Record name cadmium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cadmium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium arsenide

Citations

For This Compound
939
Citations
MJ Aubin, LG Caron, JP Jay-Gerin - Physical Review B, 1977 - APS
Electron effective-mass values obtained from room-temperature magneto-Seebeck and Hall measurements on Cd 3 As 2 have been gathered from the literature. Using Kane's model for …
Number of citations: 87 journals.aps.org
AC Lygo, B Guo, A Rashidi, V Huang… - Physical Review Letters, 2023 - APS
… In this study, we employ the confinement approach to epitaxial thin films of cadmium arsenide (Cd3As2). While Cd3As2 is a prototype 3D Dirac semimetal with large band inversion in …
Number of citations: 13 journals.aps.org
D Armitage, HJ Goldsmid - Journal of Physics C: Solid State …, 1969 - iopscience.iop.org
… Cadmium arsenide, Cd3As2, is a semiconductor with a high electron mobility, of the order of 1 m2 vl sl even for carrier concentrations in excess of loz4 m-3 (Rosenberg and Harinan …
Number of citations: 33 iopscience.iop.org
DA Kealhofer, H Kim, T Schumann, M Goyal… - Physical Review …, 2019 - APS
… (001)-oriented thin films of the three-dimensional Dirac semimetal cadmium arsenide can … Here, we report a method for growing (001) cadmium arsenide films using molecular beam …
Number of citations: 23 journals.aps.org
DK Harris, PM Allen, HS Han, BJ Walker… - Journal of the …, 2011 - ACS Publications
… cadmium arsenide QDs showing well-defined absorption features (Figure 1a) and bright emission. … (17) Thus the synthesis of high quality cadmium arsenide QDs could enable the …
Number of citations: 103 pubs.acs.org
FAP Blom - Narrow Gap Semiconductors Physics and Applications …, 2005 - Springer
… From the point of view of narrow-gap semiconductor physics, the compound cadmium arsenide plays a dominant role, since Cd3As 2 is believed to have an inverted band structure …
Number of citations: 14 link.springer.com
M Goyal, S Salmani-Rezaie, TN Pardue, B Guo… - APL Materials, 2020 - pubs.aip.org
… We investigate (001)-oriented films of the topological semimetal cadmium arsenide (Cd 3 As 2 ) grown by molecular beam epitaxy on lattice-matched III–V Al x In 1−x Sb buffer layers. …
Number of citations: 19 pubs.aip.org
W Żdanowicz, L Żdanowicz, JC Portal, S Askenazy - Thin Solid Films, 1979 - Elsevier
… -type cadmium arsenide and transverse magnetoresistance measurements on a single crystal of n-type cadmium arsenide … of a thin film of cadmium arsenide can be obtained by thermal …
Number of citations: 19 www.sciencedirect.com
B Guo, W Miao, V Huang, AC Lygo, X Dai… - Physical Review Letters, 2023 - APS
… We report a topological phase transition in quantum-confined cadmium arsenide (Cd3As2) thin films under an in-plane Zeeman field when the Fermi level is tuned into the topological …
Number of citations: 2 journals.aps.org
B Guo, AC Lygo, X Dai, S Stemmer - APL Materials, 2022 - pubs.aip.org
… on a 20-nm-thin,(001)-oriented cadmium arsenide film that is tuned by a gate voltage. While cadmium arsenide is a topological semimetal as a bulk material, thin films can host …
Number of citations: 6 pubs.aip.org

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